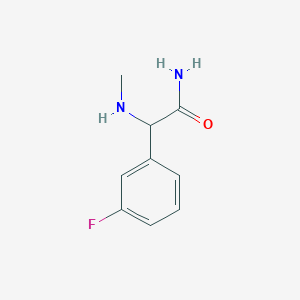![molecular formula C14H16BrN3 B1520780 N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine CAS No. 1098340-24-9](/img/structure/B1520780.png)
N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine
概要
説明
N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a bromophenyl group, a pyridinyl group, and an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and safety. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for the development of new pharmaceuticals. Its structural features allow it to be incorporated into drug molecules that target specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of innovative products.
作用機序
The mechanism by which N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound's bromophenyl group can bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
N-(pyridin-2-yl)amides
3-bromoimidazo[1,2-a]pyridines
Uniqueness: N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its bromophenyl group provides additional versatility compared to similar compounds, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
N'-[(4-bromophenyl)-pyridin-2-ylmethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c15-12-6-4-11(5-7-12)14(18-10-8-16)13-3-1-2-9-17-13/h1-7,9,14,18H,8,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJPPGTILAHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)
![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)


![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

